synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine
synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine
An In-depth Technical Guide on the Synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine
Executive Summary
This technical guide provides a comprehensive overview of the , a valuable bifunctional molecule in medicinal chemistry and drug discovery. The core of this guide focuses on the most prevalent and efficient synthetic route: the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful outcome. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, from reagent selection to purification strategies, ensuring both scientific integrity and practical applicability.
Introduction: Significance and Structural Attributes
2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a key synthetic intermediate whose value lies in its distinct structural motifs. The molecule incorporates a primary aromatic amine (the aniline moiety), a flexible ether linkage, and a saturated heterocyclic piperidine ring.[1] This unique combination offers multiple reactive sites for further chemical elaboration, making it a versatile building block for constructing more complex pharmaceutical agents.[1] The piperidine and aniline scaffolds are cornerstones in drug design, appearing in numerous classes of pharmaceuticals, where they can influence critical properties such as receptor binding, solubility, and overall pharmacokinetic profiles.[1][2]
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | C₁₃H₂₀N₂O | 220.31 | Target Molecule: Aniline, Ether, Piperidine |
| 2-Aminophenol | C₆H₇NO | 109.13 | Starting Material: Phenolic Nucleophile Source |
| 1-(2-Chloroethyl)piperidine Hydrochloride | C₇H₁₅Cl₂N | 184.11 | Starting Material: Electrophile Source[3] |
Retrosynthetic Analysis and Synthetic Strategy
The most logical and industrially scalable approach to synthesizing 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is through a Williamson ether synthesis. This strategy involves the formation of an ether bond by reacting an alkoxide with an alkyl halide.
A retrosynthetic analysis logically disconnects the target molecule at the ether linkage. This reveals the two primary starting materials: 2-aminophenol , which serves as the nucleophile precursor, and an electrophilic 2-(piperidin-1-yl)ethyl moiety, typically derived from 1-(2-chloroethyl)piperidine .
Caption: Retrosynthetic approach for the target molecule.
Core Mechanism: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[4][5] Its successful application here relies on several key principles.
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Generation of the Nucleophile : The reaction is initiated by deprotonating the hydroxyl group of 2-aminophenol with a base. This converts the weakly nucleophilic alcohol into a much more reactive phenoxide ion.
-
Nucleophilic Attack : The resulting 2-aminophenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of 1-(2-chloroethyl)piperidine. This attack occurs from the backside relative to the leaving group (chloride).[4]
-
Displacement of the Leaving Group : In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks, displacing the chloride ion and forming the desired ether product.
Caption: Mechanism of the Williamson ether synthesis.
Causality Behind Experimental Choices
-
Choice of Reactants : 2-Aminophenol is an inexpensive and readily available starting material. 1-(2-chloroethyl)piperidine is a primary alkyl halide, which is ideal for Sₙ2 reactions as it minimizes the competing E2 elimination side reaction.[3][5][6]
-
Regioselectivity (O- vs. N-Alkylation) : 2-Aminophenol possesses two nucleophilic sites: the phenolic oxygen and the amino nitrogen. Under basic conditions, the phenolic proton is significantly more acidic than the amine protons and is selectively removed. The resulting phenoxide is a far more potent nucleophile than the neutral amine group, ensuring that O-alkylation is the predominant reaction pathway.
-
Choice of Base : A non-nucleophilic base is crucial. Potassium carbonate (K₂CO₃) is an excellent choice as it is strong enough to deprotonate the phenol, inexpensive, and safer to handle than alternatives like sodium hydride (NaH).
-
Choice of Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred.[7][8] These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity and accelerating the Sₙ2 reaction rate.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale .
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Moles | Equiv. | Amount |
| 2-Aminophenol | 109.13 | 0.050 | 1.0 | 5.46 g |
| 1-(2-Chloroethyl)piperidine HCl | 184.11 | 0.055 | 1.1 | 10.13 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 0.125 | 2.5 | 17.28 g |
| Dimethylformamide (DMF) | - | - | - | 100 mL |
Step-by-Step Procedure
-
Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminophenol (5.46 g), anhydrous potassium carbonate (17.28 g), and dimethylformamide (100 mL).
-
Addition of Alkyl Halide : Add 1-(2-chloroethyl)piperidine hydrochloride (10.13 g) to the stirring suspension. The potassium carbonate serves both to deprotonate the phenol and to neutralize the hydrochloride salt of the alkylating agent.
-
Reaction Execution : Heat the reaction mixture to 80-90 °C using an oil bath and maintain stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-aminophenol starting material is consumed (typically 12-18 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water. An oily product or precipitate may form.
-
Extract the aqueous mixture three times with 150 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them twice with 100 mL of brine (saturated NaCl solution) to remove residual DMF and inorganic salts.
-
-
Purification :
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude material can be further purified by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol) to isolate the pure 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.
-
Overall Synthesis Workflow
The entire process, from setup to final product, can be visualized as a streamlined workflow.
Caption: End-to-end workflow for the synthesis process.
Safety and Handling
-
2-Aminophenol : Harmful if swallowed or in contact with skin. It is a suspected mutagen.
-
1-(2-Chloroethyl)piperidine Hydrochloride : Causes skin irritation and serious eye damage.[9] Handle with appropriate personal protective equipment (PPE).
-
Potassium Carbonate : Can cause serious eye irritation. Avoid inhalation of dust.
-
Dimethylformamide (DMF) : A reproductive toxin. All operations should be conducted within a certified chemical fume hood.
Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when performing this synthesis.
Conclusion
The is reliably achieved through the Williamson ether synthesis. By employing 2-aminophenol and 1-(2-chloroethyl)piperidine under basic conditions with a polar aprotic solvent, the target molecule can be produced in good yield. The key to a successful synthesis lies in understanding the Sₙ2 mechanism, ensuring the preferential formation of the highly nucleophilic phenoxide, and executing a careful work-up and purification procedure. This guide provides the foundational knowledge and a practical framework for researchers to confidently produce this important chemical intermediate.
References
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PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Autechem. (n.d.). Exploring 1-(2-Chloroethyl)piperidine Hydrochloride: Properties and Applications. Retrieved from [Link]
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Wikipedia. (2023, December 28). Williamson ether synthesis. Retrieved from [Link]
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Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Ashenhurst, J. (2024, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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SDFine. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). Retrieved from [Link]
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Mol-Instincts. (n.d.). Synthesis of 2-[2-[2-[4-(diphenylmethylene)-1-piperidinyl]ethoxy]ethoxy]-acetamide. Retrieved from [Link]
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SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Retrieved from [Link]
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Shree Gayatri Chemicals. (n.d.). 1-(2-Chloroethyl) Piperidine-HCl | Manufacturer & Supplier. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride.
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